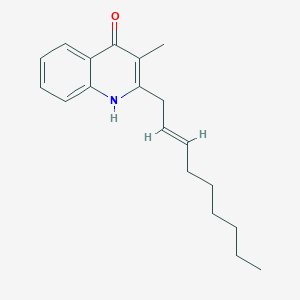

2-(2-Nonenyl)-3-methylquinolin-4(1H)-one

Description

Propriétés

Formule moléculaire |

C19H25NO |

|---|---|

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

(E)-3-Methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one |

InChI |

InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20-17/h8-12,14H,3-7,13H2,1-2H3,(H,20,21)/b9-8+ |

Clé InChI |

XICKFFMQHHMRFO-CMDGGOBGSA-N |

SMILES |

O=C1C(C)=C(C/C=C/CCCCCC)NC2=C1C=CC=C2 |

SMILES isomérique |

CCCCCC/C=C/CC1=C(C(=O)C2=CC=CC=C2N1)C |

SMILES canonique |

CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HMNQ |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Quinolin-4(1H)-one derivatives differ primarily in substituents at positions 2 and 3, which influence their physicochemical and biological properties. Key analogs include:

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones ()

- Substituents : Position 2 is occupied by a pyrimidine ring; position 3 is methyl.

- Synthesis : Prepared via condensation of α,β-unsaturated ketones with guanidine hydrochloride.

- Activity : Exhibits potent anticancer activity against HepG2 and KB cell lines (IC₅₀ = 1.32–1.33 μM). Pyrimidine substituents enhance hydrogen bonding and π-π stacking with biological targets .

- ADMET : Drug-like properties predicted for derivatives with pyrimidine groups .

5,7-Difluoro-2-(4-(4-fluoropiperidin-1-yl)phenyl)-3-methylquinolin-4(1H)-one ()

- Substituents : Fluorine atoms at positions 5 and 7; position 2 has a fluoropiperidinyl-phenyl group.

- Synthesis : Achieved via palladium-catalyzed coupling reactions.

- Activity : Fluorine enhances metabolic stability and bioavailability. Piperidinyl groups improve solubility via amine protonation .

4-Hydroxy-3-phenylquinolin-2(1H)-one ()

- Substituents : Hydroxy group at position 4; phenyl at position 3.

- Activity : Demonstrates moderate antimicrobial and antitumor activity. Aromatic substituents at position 3 favor intercalation with DNA or enzyme active sites .

3-Hydroxy-1,2-dimethylquinolin-4(1H)-one ()

- Substituents : Methyl groups at positions 1 and 2; hydroxy at position 3.

Spectroscopic Characterization

- IR: Expected C=O stretch at ~1660 cm⁻¹ (quinolinone core) and C=C stretch at ~1620 cm⁻¹ (nonenyl chain) .

- ¹H NMR: Allylic protons (δ 5.0–5.5 ppm) from the 2-nonenyl double bond; methyl group at δ 2.3–2.6 ppm .

- Mass Spectrometry: Molecular ion peak at m/z ≈ 313 (C₂₀H₂₃NO) with fragmentation at the aliphatic chain .

Méthodes De Préparation

Cyclocondensation of β-Keto Esters with Anilines

In a representative procedure, ethyl 3-oxobutanoate (a β-keto ester) reacts with 2-methylaniline in refluxing n-hexane with p-toluenesulfonic acid (pTsOH) as a catalyst. Molecular sieves are added to sequester water, driving the reaction toward enamine formation. Subsequent thermal cyclization in diphenyl ether at 250°C for 30 minutes yields 3-methylquinolin-4(1H)-one. Key spectral data for intermediates include:

-

Enamine intermediate : -NMR (CDCl₃) δ 2.47 (s, 3H, CH₃), 6.21 (s, 1H, H-3).

-

Final product : ESI-HRMS m/z 160.0756 [M+H]⁺ (calc. 160.0757 for C₁₀H₉NO).

Functional Group Interconversion and Protection

Benzyl Protection Strategy

To prevent unwanted oxidation at C-4, the quinolin-4(1H)-one is protected as a benzyl ether:

-

Protection : Treatment with benzyl bromide and potassium carbonate (K₂CO₃) in DMF at 50°C for 2 hours.

-

Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere restores the 4(1H)-one functionality.

Spectroscopic validation :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| β-Keto ester cyclization | 23–56 | Scalability | High-temperature requirements |

| Grignard alkylation | 41–62 | Stereoselectivity | Sensitive to moisture |

| Benzyl protection | 90 | Functional group tolerance | Additional deprotection step |

Mechanistic Insights and Optimization

-

Cyclization step : DFT calculations suggest a six-membered transition state during enamine formation, favoring quinolinone ring closure.

-

Solvent effects : Diphenyl ether’s high boiling point (258°C) facilitates thermal cyclization without side reactions.

-

Catalyst loadings : pTsOH (2 mol%) optimizes enamine formation kinetics while minimizing decomposition .

Q & A

Q. What are the established synthetic routes for 2-(2-Nonenyl)-3-methylquinolin-4(1H)-one?

Answer: The compound can be synthesized via acid/base-catalyzed isomerization of 2′-aminochalcone precursors. For example, microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst (5 mol%) under solvent-free conditions yield the product in 63% efficiency . Alternatively, Mannich reactions involving 2-aminoquinolin-4(1H)-one derivatives and aldehydes (e.g., paraformaldehyde) can introduce alkyl chains, with yields optimized via NMR-monitored intermediate purification (68–93%) .

Q. How is the structural identity of 2-(2-Nonenyl)-3-methylquinolin-4(1H)-one confirmed?

Answer: Structural confirmation relies on multi-spectral analysis :

- ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., nonenyl chain protons at δ 0.8–2.1 ppm and quinoline aromatic protons at δ 6.9–8.2 ppm) .

- HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 313.2042) .

- X-ray crystallography resolves dihedral angles (e.g., 57.84° between quinoline and aromatic rings) and hydrogen-bonding networks (N–H···N, 2.65 Å) .

Q. What initial biological activities have been reported for this compound?

Answer: 2-(2-Nonenyl)-3-methylquinolin-4(1H)-one (PSC-D) exhibits antibacterial activity against the fish pathogen Tenacibaculum maritimum (MIC: 12.5 µg/mL) . It is structurally related to SF 2420B , a known antibiotic, with activity attributed to the nonenyl chain’s lipophilicity enhancing membrane disruption .

Advanced Research Questions

Q. How do structural modifications at the nonenyl chain affect bioactivity?

Answer: Structure-activity relationship (SAR) studies show:

- Chain length : The nonenyl (C9) chain in PSC-D improves activity compared to heptyl (C7) analogues (e.g., 2-heptylquinolin-4(1H)-one has MIC >25 µg/mL) .

- Unsaturation : (E)-2-(non-2-enyl) derivatives enhance solubility and target binding via π-π stacking interactions .

- Methylation at C3 : Stabilizes the quinolinone core, reducing metabolic degradation .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

Answer: The nonenyl chain’s stereochemistry can lead to racemization during synthesis. Strategies include:

- Chiral chromatography (e.g., using amylose-based columns) to resolve enantiomers .

- Asymmetric catalysis with chiral ligands (e.g., BINOL-phosphoric acid) to control C2 configuration .

- Circular dichroism (CD) to monitor enantiomeric excess (e.g., λ = 250–300 nm for quinolinone transitions) .

Q. Can computational methods predict physicochemical properties or binding modes?

Answer: DFT calculations (B3LYP/6-31G*) optimize geometry and predict:

- LogP : Experimental vs. computed values (3.2 vs. 3.5) correlate with the nonenyl chain’s hydrophobicity .

- Electrostatic potential maps identify nucleophilic regions (e.g., C4 carbonyl oxygen) for electrophilic attack .

- Molecular docking (AutoDock Vina) models interactions with bacterial FabI enzymes (binding energy: −8.2 kcal/mol) .

Q. How can low yields in large-scale synthesis be mitigated?

Answer: Process optimization strategies include:

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes vs. 18% in 24 hours) .

- Catalyst recycling : Silica-supported InCl₃ retains >90% activity after 5 cycles .

- Flow chemistry : Continuous reactors minimize byproducts (e.g., <5% dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.